rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis
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Overview
Description
rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-1H-pyrrolo[3,2-c]pyridine core, which is a bicyclic structure containing nitrogen atoms. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride
- rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride
Uniqueness
rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis is unique due to its specific bicyclic structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C7H16Cl2N2 |
---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-9-7-2-3-8-5-6(1)7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m1../s1 |
InChI Key |
KOZOULYYRYHGQB-VJBFUYBPSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CNCC2.Cl.Cl |
Canonical SMILES |
C1CNC2C1CNCC2.Cl.Cl |
Origin of Product |
United States |
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